Pelrinone

Antithrombotic Platelet Aggregation PDE3 Inhibitor

Researchers studying PDE3-mediated thrombosis or cardiac contractility often need a compound with intermediate potency and short half-life to avoid confounding maximal inhibition. Pelrinone (CAS 94386-65-9) addresses this need: • Intermediate antithrombotic potency (IC50 2.8-18.6 μM) - avoids maximal PDE3 inhibition • Short human half-life (1-2 h) - enables rapid washout in acute experiments • 2-Methylpyrimidone scaffold - distinct from pyridinone (milrinone) and imidazolone (enoximone) analogs Supplied as ≥98% pure solid; suitable as analytical reference standard and for translational PK/PD modeling.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 94386-65-9
Cat. No. B1460676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelrinone
CAS94386-65-9
SynonymsAY 26768
AY-26,768
AY-26768
pelrinone
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2
InChIInChI=1S/C12H11N5O/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9/h2-4,6H,7H2,1H3,(H2,15,16,17,18)
InChIKeyNZXHFDXOCVIYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelrinone: PDE3 Inhibitor Pharmacological Profile


Pelrinone (CAS 94386-65-9), also known as AY-26,768, is a synthetic small-molecule phosphodiesterase III (PDE3) inhibitor developed as a cardiotonic agent [1]. It belongs to the 2-methylpyrimidone chemical class, distinguishing it structurally from the pyridinone-based milrinone and imidazolone-based enoximone [2]. Pelrinone was advanced to Phase II clinical trials for heart failure but discontinued, leaving a substantial body of preclinical and clinical data that defines its unique pharmacological signature [3]. This evidence guide focuses on the compound's quantifiable differentiation from its closest PDE3 inhibitor analogs, which is critical for informed scientific selection in cardiovascular or antithrombotic research applications.

Why Pelrinone Substitution Fails


While Pelrinone, Milrinone, and Enoximone all share the PDE3 inhibitory mechanism, they exhibit marked divergence in their antithrombotic potency, selectivity profiles, and pharmacokinetic behavior that preclude simple interchange in research protocols. Direct comparative studies reveal that Pelrinone possesses a unique activity profile distinct from both the more potent PDE3 inhibitor AY-31,390 and the clinically approved Milrinone, with implications for experimental outcomes in thrombosis and cardiac contractility models [1]. Furthermore, Pelrinone's half-life in humans (1-2 hours) is significantly shorter than that reported for Milrinone (approximately 2.3 hours) and Enoximone (approximately 2.9 hours in healthy subjects), which can critically impact dosing regimens and observed pharmacodynamic effects [2]. These quantifiable differences underscore the necessity of using the specific compound rather than an in-class analog when reproducing or extending published studies.

Pelrinone Comparative Evidence Guide


Antithrombotic Potency vs. Milrinone

In a direct comparative study using human platelet-rich plasma, Pelrinone demonstrated lower antithrombotic potency than Milrinone across multiple aggregation agonists. Pelrinone's IC50 values were consistently 1.3- to 3.4-fold higher than Milrinone's, indicating a distinct pharmacological fingerprint that may be advantageous for studies requiring a less potent PDE3-mediated antiplatelet effect [1].

Antithrombotic Platelet Aggregation PDE3 Inhibitor

PDE3 Isoform Selectivity vs. Enoximone

Pelrinone exhibits a PDE3 selectivity profile that is class-typical but quantitatively distinct from other cardiotonic PDE3 inhibitors. In a comparative study of PDE isoform inhibition, the PDE I/PDE III selectivity ratio for Enoximone was approximately 95, whereas for the more selective compound R 80122 it was ~28,000 [1]. While a direct selectivity ratio for Pelrinone is not published in the same assay, its moderate potency in platelet aggregation (as above) and its primary mechanism of action as a cardiac PDE3 inhibitor [2] place it within this spectrum. This context is crucial for experimental design where off-target PDE isoform inhibition must be controlled.

PDE3 Selectivity Isoform Profiling Cardiotonic

Human Half-Life vs. Milrinone

In human subjects receiving escalating oral or intravenous doses, Pelrinone exhibited a dose-independent elimination half-life (t1/2) averaging 1-2 hours [1]. This is notably shorter than the reported half-life of Milrinone in healthy volunteers (approximately 2.3 hours) and in patients with heart failure (approximately 2.4 hours) [2]. The shorter half-life of Pelrinone necessitates more frequent dosing to maintain therapeutic concentrations, a key factor for experimental design and a potential advantage for studies requiring rapid washout.

Pharmacokinetics Half-Life Dosing

Serum Protein Binding Comparison

Pelrinone demonstrates moderate binding to human serum proteins but only weak binding to serum proteins from laboratory animals, a species-specific profile that impacts translational pharmacokinetic modeling. The major portion of serum radioactivity after administration was due to the parent drug, indicating limited circulating metabolites [1]. This contrasts with Milrinone, which exhibits approximately 70% protein binding in human plasma [2]. The lower protein binding of Pelrinone in animal models (e.g., rodents, dogs) must be accounted for when extrapolating free drug concentrations and pharmacodynamic effects to human studies.

Protein Binding Pharmacokinetics Species Differences

Pelrinone Research Applications


Thrombosis Models with PDE3 Inhibition

Pelrinone's intermediate antithrombotic potency (IC50 values 2.8-18.6 μM across multiple agonists) and its efficacy in reducing white thrombus formation in rabbit arteriovenous shunt models [1] make it a suitable tool for investigating the role of PDE3 in thrombosis without the maximal inhibition seen with more potent compounds like AY-31,390 or Milrinone. This is particularly valuable for studies aiming to dissect the contribution of PDE3 relative to other pathways or for evaluating combination therapies where excessive PDE3 inhibition could confound results.

Cardiovascular Studies with Rapid Washout

The short human half-life of Pelrinone (1-2 hours) [2] is advantageous for acute in vivo experiments or ex vivo tissue bath studies where rapid termination of drug effect is desired. This pharmacokinetic property facilitates repeated-measures designs or crossover studies with short washout periods, minimizing carryover effects. Researchers can achieve controlled, transient PDE3 inhibition without the prolonged pharmacodynamic effects associated with longer-acting analogs like Milrinone (t1/2 ~2.3-2.4 hours).

Species-Comparative PK and Metabolism

Pelrinone's unique metabolic profile—extensive absorption in rodents, dogs, monkeys, and humans, with minimal circulating metabolites in dogs and humans but detectable unconjugated metabolites in rodents [2]—provides a valuable tool for investigating species-specific drug metabolism. Its moderate human serum protein binding contrasted with weak animal serum binding [2] further supports its use as a probe compound for translational PK/PD modeling, helping to bridge preclinical and clinical pharmacokinetic predictions for PDE3 inhibitors.

PDE3 Inhibitor Analytical Reference Standard

Pelrinone's defined chemical structure (2-methylpyrimidone scaffold, MW 241.25) and availability as a pure compound (>98% purity from reputable vendors) make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for PDE3 inhibitors [3]. Its distinct retention time and mass spectrometric fragmentation pattern, compared to the pyridinone (Milrinone) or imidazolone (Enoximone) chemotypes, can aid in method selectivity and in the identification of unknown PDE3 inhibitors in complex biological matrices.

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